molecular formula C18H18Cl2N2O4 B5729840 [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B5729840
M. Wt: 397.2 g/mol
InChI Key: QAMNSTHBKZSCGC-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate is a complex organic compound characterized by its unique structure, which includes aromatic rings and various functional groups. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,4-dichlorophenyl and 3,4-dimethoxyphenyl precursors, followed by their condensation under specific reaction conditions to form the final product. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate include other aromatic compounds with similar functional groups, such as:

  • [(Z)-[1-amino-2-(2,6-dichlorophenyl)ethylidene]urea, hydrochloride]
  • [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino 2-(2,3-dimethylphenoxy)acetate]

Uniqueness

What sets this compound apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4/c1-24-15-6-4-12(8-16(15)25-2)10-18(23)26-22-17(21)9-11-3-5-13(19)14(20)7-11/h3-8H,9-10H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMNSTHBKZSCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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